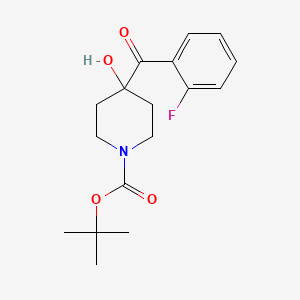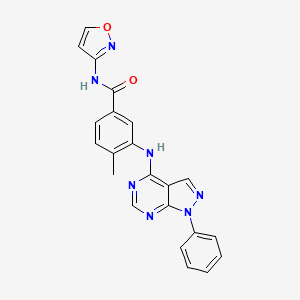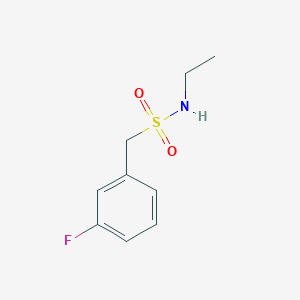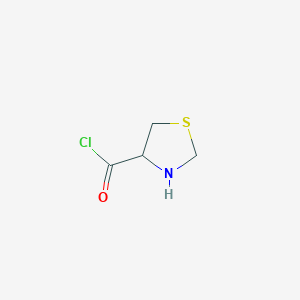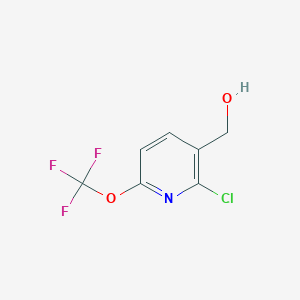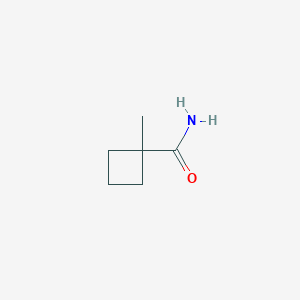
1-Methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclobutanecarboxamide is an organic compound with the molecular formula C₆H₁₁NO It is a derivative of cyclobutanecarboxamide, where a methyl group is attached to the cyclobutane ring
Vorbereitungsmethoden
1-Methylcyclobutanecarboxamide can be synthesized through several methods. One common synthetic route involves the phase transfer catalysis of simple 1,3-diols, followed by the transformation of a carboxyl group to a methyl group . This method provides good yields and is efficient for producing the cyclobutane skeleton.
In industrial settings, the production of this compound may involve more scalable processes, such as the use of specific catalysts and optimized reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
1-Methylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Medicine: It may have applications in drug development due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-Methylcyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclobutanecarboxamide can be compared with other similar compounds, such as N-Methylcyclobutanecarboxamide. While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical properties and applications .
Similar compounds include:
- N-Methylcyclobutanecarboxamide
- Cyclobutanecarboxamide derivatives
These compounds may exhibit different reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
1-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C6H11NO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H2,7,8) |
InChI-Schlüssel |
WTDXUNSUFAVZIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


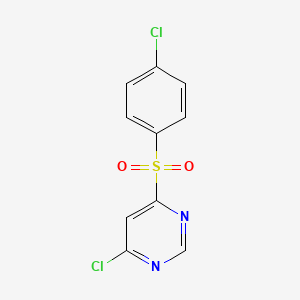
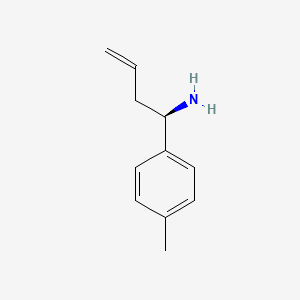
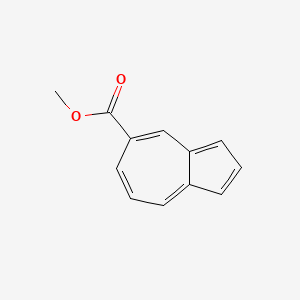
![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
